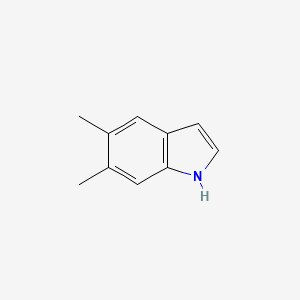

5,6-dimethyl-1H-indole

Description

Research on Anticancer and Antitumor Properties

The quest for novel anticancer agents has led researchers to explore the potential of indole (B1671886) derivatives. samipubco.comwisdomlib.org Studies have shown that modifications to the indole ring, including the addition of methyl groups at the 5 and 6 positions, can significantly influence its anticancer activity.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Research indicates that certain indole derivatives can induce apoptosis in cancer cells. smolecule.com For instance, some indolequinones have been found to induce time- and concentration-dependent apoptosis in human pancreatic cancer cells. nih.gov This process is often initiated through the activation of the mitochondrial pathway, leading to the release of cytochrome c and subsequent activation of caspases, such as caspase-3. nih.gov Furthermore, some indole derivatives have been observed to enhance the cleavage of PARP and caspase-3, key markers of apoptosis, while also regulating the levels of the anti-apoptotic protein Bcl-2. nih.gov The activation of p53 and caspase-8 pathways has also been associated with apoptosis induced by certain metal complexes of indole derivatives. researchgate.net

Cell Cycle Arrest Mechanisms

Disruption of the cell cycle is another key strategy in cancer therapy. Several studies have demonstrated that indole derivatives can cause cell cycle arrest, primarily in the G2/M phase. csic.esmdpi.comresearchgate.net This arrest prevents cancer cells from dividing and proliferating. For example, a study on arylthioindole inhibitors of tubulin polymerization found that a potent compound led to a significant increase in HeLa cells in the G2/M phase. csic.es Similarly, other indole-based compounds have been shown to arrest the cell cycle in the G2/M phase in a dose-dependent manner, contributing to their anti-proliferative effects. mdpi.comresearchgate.net Some novel indole retinoid derivatives have also been found to increase the percentage of cells arrested in the G0/G1 phase. researchgate.net

Inhibition of Cell Proliferation in Research Models

The ability to inhibit the growth of cancer cells is a hallmark of potential anticancer agents. Numerous studies have reported the anti-proliferative activity of 5,6-dimethyl-1H-indole derivatives against various cancer cell lines. researchgate.netcsic.es For instance, the introduction of a methyl group at position 5 of an indole structure was shown to increase its cytotoxicity. csic.es In vitro studies have demonstrated that certain indole derivatives exhibit significant inhibitory activity against human cancer cells, with IC50 values in the nanomolar and low micromolar ranges. csic.esd-nb.info The anti-proliferative effects are often linked to the induction of apoptosis and cell cycle arrest. researchgate.net

Interactive Table: Antiproliferative Activity of Select Indole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Arylthioindole with methyl at position 5 | MCF-7 | ~2.7 µM | csic.es |

| Pt(II)-thiocarbohydrazone complex | Caov-3, HT-29 | Not specified | researchgate.net |

| 5-nitroindole derivative 5 | HeLa | 5.08 ± 0.91 μM | d-nb.info |

| 5-nitroindole derivative 7 | HeLa | 5.89 ± 0.73 μM | d-nb.info |

Tubulin Protein Interaction Studies

Tubulin, the protein subunit of microtubules, is a critical target for many anticancer drugs. nih.gov Interfering with tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govnih.gov Research has shown that certain indole derivatives can bind to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization. csic.esnih.govnih.govtandfonline.com Molecular modeling studies have indicated that the indole nucleus can form hydrogen bonds with key amino acid residues in the colchicine binding site, such as Thr179, and position other parts of the molecule in hydrophobic pockets. csic.es The substitution pattern on the indole ring, including the presence of methyl groups, can influence the binding affinity and inhibitory activity. csic.es

Research on Antimicrobial Activities

In addition to their anticancer potential, indole derivatives have also been investigated for their ability to combat microbial infections. samipubco.comsmolecule.com The indole scaffold is present in many natural alkaloids with known antibacterial properties. nih.gov

Antibacterial Efficacy and Mechanistic Investigations

Studies have demonstrated that derivatives of this compound exhibit activity against various bacterial strains. nih.govjmchemsci.comnih.govresearchgate.net For example, certain novel multi-substituted indazole derivatives synthesized from indole precursors have shown excellent antibacterial activity against S. aureus, Bacillus subtilis, and E. coli. jmchemsci.com Molecular docking studies suggest that these compounds may exert their effect by interacting with bacterial DNA gyrase. jmchemsci.com Other research has focused on methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, which have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exceeding the efficacy of ampicillin (B1664943) and streptomycin. nih.gov The proposed mechanism for these compounds involves the inhibition of E. coli MurB, an enzyme involved in bacterial cell wall synthesis. nih.gov

Interactive Table: Antibacterial Activity of Select Indole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Proposed Mechanism | Reference |

| Novel indazole derivatives (5A, 5D, 5F) | S. aureus, B. subtilis, E. coli | Excellent antibacterial activity | Interaction with DNA gyrase | jmchemsci.com |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative 8 | Gram-positive and Gram-negative bacteria | MIC: 0.004–0.03 mg/mL | Inhibition of E. coli MurB | nih.gov |

| l-Tyrosine catalyzed 5-((1H-indol-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives | Various bacteria | Not specified | Not specified | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-5-9-3-4-11-10(9)6-8(7)2/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSHETACGYAGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dimethyl 1h Indole and Its Derivatives

Classical Approaches to Indole (B1671886) Core Construction Applicable to 5,6-Dimethyl-1H-Indole

The synthesis of the indole ring can be achieved through various strategies that form the crucial carbon-carbon or carbon-nitrogen bonds of the pyrrole (B145914) ring fused to a benzene (B151609) core. For this compound, the starting materials must contain the 1,2,4-trisubstituted benzene pattern, which translates to a 3,4-disubstituted aniline (B41778), benzaldehyde, or nitrotoluene precursor, depending on the chosen synthetic route.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is one of the oldest and most versatile methods for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgjk-sci.comalfa-chemistry.com

To synthesize this compound, the key starting material is (3,4-dimethylphenyl)hydrazine. chemicalbook.comgoogle.com This hydrazine (B178648) is condensed with an aldehyde or ketone, such as acetaldehyde (B116499) or pyruvic acid, under acidic conditions. The resulting phenylhydrazone undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine (B124118) becomes the nitrogen atom in the indole ring. wikipedia.org A variety of Brønsted and Lewis acids can be used as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), and zinc chloride. wikipedia.orgalfa-chemistry.com

Table 1: Fischer Indole Synthesis of this compound Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst | General Conditions | Product |

|---|---|---|---|---|

| (3,4-Dimethylphenyl)hydrazine | Acetaldehyde | Protic Acid (e.g., HCl) or Lewis Acid (e.g., ZnCl₂) | Heat | 2,5,6-Trimethyl-1H-indole |

| (3,4-Dimethylphenyl)hydrazine | Pyruvic acid | Polyphosphoric Acid (PPA) | Heat | This compound-2-carboxylic acid |

| (3,4-Dimethylphenyl)hydrazine | Acetone | Zinc Chloride (ZnCl₂) | Heat | 2,2,5,6-Tetramethyl-2,3-dihydro-1H-indole (Indolenine) intermediate |

Madelung Indole Synthesis

The Madelung synthesis, reported in 1912, is an intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce an indole. wikipedia.org This method is particularly useful for preparing 2-alkylindoles that may not be easily accessible through other electrophilic substitution methods. wikipedia.org

For the synthesis of this compound, a suitable starting material would be an N-acylated derivative of 2,3,4-trimethylaniline. The reaction proceeds by the deprotonation of both the amide nitrogen and the benzylic methyl group ortho to the amide. wikipedia.org The resulting carbanion then attacks the amide carbonyl carbon in an intramolecular fashion, leading to a cyclized intermediate that eliminates water to form the indole ring. wikipedia.org The classical Madelung synthesis requires very harsh conditions, typically involving strong bases like sodium or potassium alkoxides at temperatures between 200–400 °C. wikipedia.org More recent modifications, however, have introduced milder conditions, for instance, using systems like LiN(SiMe₃)₂/CsF, which can facilitate the reaction at lower temperatures. organic-chemistry.org

Table 2: Conceptual Madelung Synthesis for this compound

| Starting Material | Base | General Conditions | Product |

|---|---|---|---|

| N-Formyl-2,3,4-trimethylaniline | Potassium t-butoxide | High Temperature (250-350 °C), Inert Atmosphere | This compound |

| N-Acetyl-2,3,4-trimethylaniline | Sodium Ethoxide | High Temperature (250-350 °C), Inert Atmosphere | 2,5,6-Trimethyl-1H-indole |

Reissert Indole Synthesis

The Reissert indole synthesis provides a pathway to indoles starting from an o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org This method is a multi-step process that involves condensation, reductive cyclization, and often, a final decarboxylation step. wikipedia.orgresearchgate.net

To obtain this compound, the synthesis would begin with 4,5-dimethyl-2-nitrotoluene. This starting material undergoes a base-catalyzed condensation with diethyl oxalate to form ethyl (4,5-dimethyl-2-nitrophenyl)pyruvate. wikipedia.org The subsequent step is the reductive cyclization of this pyruvate (B1213749) derivative, typically using zinc in acetic acid or other reducing agents like ferrous sulfate. wikipedia.orgresearchgate.net This step reduces the nitro group to an amine, which then intramolecularly condenses with the adjacent ketone to form the indole ring, yielding this compound-2-carboxylic acid. wikipedia.org This carboxylic acid can then be decarboxylated by heating to afford the parent this compound. wikipedia.org

Table 3: Reissert Indole Synthesis Pathway to this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Condensation | 4,5-Dimethyl-2-nitrotoluene, Diethyl oxalate | Potassium ethoxide in ether | Ethyl (4,5-dimethyl-2-nitrophenyl)pyruvate |

| 2. Reductive Cyclization | Ethyl (4,5-dimethyl-2-nitrophenyl)pyruvate | Zinc dust, Acetic acid | This compound-2-carboxylic acid |

| 3. Decarboxylation | This compound-2-carboxylic acid | Heat | This compound |

Bischler Indole Synthesis

The Bischler indole synthesis, also known as the Bischler-Möhlau synthesis, creates 2-aryl or 2-alkyl indoles by reacting an α-haloketone with an excess of an aniline. wikipedia.org The reaction can proceed through complex mechanisms, but generally involves the initial formation of an α-arylaminoketone intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org

For the synthesis of derivatives of this compound, 3,4-dimethylaniline (B50824) would be used as the aniline component. firsthope.co.in Reaction with an α-haloketone, such as α-bromoacetophenone, would lead to the formation of 2-phenyl-5,6-dimethyl-1H-indole. The classical conditions for this reaction are often harsh, requiring high temperatures. wikipedia.org However, modern variations have been developed that use milder conditions, such as employing lithium bromide as a catalyst or using microwave irradiation to accelerate the reaction and improve yields. wikipedia.orgorganic-chemistry.org

Table 4: Bischler Indole Synthesis of this compound Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| 3,4-Dimethylaniline | α-Bromoacetophenone | Heat (excess aniline) | 2-Phenyl-5,6-dimethyl-1H-indole |

| 3,4-Dimethylaniline | Chloroacetone | Heat, Acid catalyst | 2,5,6-Trimethyl-1H-indole |

| 3,4-Dimethylaniline | Phenacyl bromide | NaHCO₃, Microwave irradiation (540W) | 2-Phenyl-5,6-dimethyl-1H-indole |

Hemetsberger Indole Synthesis

The Hemetsberger indole synthesis is a method that produces indole-2-carboxylic esters from the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.org The required azide (B81097) precursor is typically synthesized via a condensation reaction between an aromatic aldehyde and an ester of azidoacetic acid.

In the context of producing a this compound derivative, the synthesis would commence with 3,4-dimethylbenzaldehyde. This aldehyde is condensed with ethyl azidoacetate to yield ethyl 2-azido-3-(3,4-dimethylphenyl)acrylate. The crucial step is the thermolysis of this vinyl azide, usually by refluxing in a high-boiling solvent like xylene. synarchive.com This thermal decomposition is believed to proceed through a nitrene intermediate, which then undergoes intramolecular cyclization to form the indole ring, yielding ethyl this compound-2-carboxylate. wikipedia.org While yields are often reported to be good, this method is not widely used due to the potential instability and difficulty in preparing the azide-containing starting materials. wikipedia.org

Table 5: Hemetsberger Indole Synthesis of a this compound Derivative

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Condensation | 3,4-Dimethylbenzaldehyde, Ethyl azidoacetate | Sodium ethoxide in ethanol | Ethyl 2-azido-3-(3,4-dimethylphenyl)acrylate |

| 2. Thermolysis & Cyclization | Ethyl 2-azido-3-(3,4-dimethylphenyl)acrylate | Reflux in Xylene (~140 °C) | Ethyl this compound-2-carboxylate |

Larock Indole Synthesis

The Larock indole synthesis is a powerful and versatile modern method for preparing substituted indoles, first reported in 1991. wikipedia.org It involves a palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This reaction is known for its high regioselectivity and tolerance of a wide range of functional groups.

To synthesize this compound, the necessary starting material is 4,5-dimethyl-2-iodoaniline. This iodoaniline is reacted with an alkyne in the presence of a palladium catalyst, such as palladium(II) acetate, a base (e.g., potassium carbonate), and a chloride salt additive like lithium chloride. wikipedia.orgub.edu The reaction mechanism involves the reduction of Pd(II) to Pd(0), oxidative addition of the iodoaniline, coordination and insertion of the alkyne, and subsequent reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. ub.edu To obtain the parent this compound, an alkyne with a removable group, such as trimethylsilylacetylene, can be used, followed by a desilylation step.

Table 6: Larock Indole Synthesis of this compound

| Starting Material 1 | Starting Material 2 | Catalyst System | General Conditions | Product |

|---|---|---|---|---|

| 4,5-Dimethyl-2-iodoaniline | Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF, 100 °C | 5,6-Dimethyl-2-(trimethylsilyl)-1H-indole |

| 4,5-Dimethyl-2-iodoaniline | 1-Hexyne | Pd(OAc)₂, Na₂CO₃, n-Bu₄NCl | DMF, 100 °C | 2-Butyl-5,6-dimethyl-1H-indole |

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a powerful method for constructing 5-hydroxyindole (B134679) derivatives. wikipedia.orgsynarchive.com The reaction typically involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com To synthesize a this compound scaffold using this method, one would start with 2,3-dimethyl-1,4-benzoquinone.

The mechanism proceeds through a series of steps: a Michael addition of the enamine to the quinone, followed by a nucleophilic attack from the enamine π-bond, and finally an elimination/aromatization step to form the indole ring. wikipedia.orgmdpi.com The reaction is generally performed under acidic conditions and is sensitive to the choice of solvent, with polar solvents typically favoring the reaction. wikipedia.orgmdpi.com While the classic Nenitzescu synthesis yields 5-hydroxyindoles, modifications and variations can be employed to target different substitution patterns. researchgate.net

The general applicability of the Nenitzescu reaction allows for a variety of substituents on both the quinone and the enamine partner, making it a versatile tool in indole synthesis. wikipedia.org However, low yields and potential for polymerization can be drawbacks, particularly on a larger scale. wikipedia.org

Modern and Green Synthetic Strategies for this compound Analogues

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of indole derivatives. semanticscholar.orgresearchgate.net These strategies aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency compared to traditional methods. unica.it

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole derivatives. nih.govtandfonline.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. elte.huunina.it This technique has been successfully applied to various classical indole syntheses, including the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov

For the synthesis of substituted indoles, microwave-assisted cycloisomerization of 2-alkynylanilines in water has been shown to be an effective, metal-free approach. elte.hu This method offers a cleaner and more benign process for creating the indole core. elte.hu The efficiency of microwave-assisted synthesis makes it a highly attractive option for generating libraries of indole analogues for medicinal chemistry applications. tandfonline.com

Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Heating | Microwave Irradiation | Key Advantages of MAOS |

|---|---|---|---|

| Fischer Indole Synthesis | Hours, often requires strong acids and high temperatures | Minutes, often with improved yields | Reduced reaction time, higher efficiency nih.gov |

| Cycloisomerization | Requires metal catalysts or harsh basic conditions | Can be performed catalyst-free in water | Greener conditions, avoids metal contamination elte.hu |

| Multi-component Reactions | Long reaction times | Significantly shorter reaction times (e.g., 5-30 min) | Speed and efficiency for library synthesis tandfonline.com |

Nanoparticle-Mediated Reactions

The use of nanocatalysts represents a significant advancement in the green synthesis of indoles. aip.org Nanoparticles (NPs) offer high catalytic activity due to their large surface-area-to-volume ratio, leading to enhanced reaction rates and often allowing for milder reaction conditions. aip.orgresearchgate.net Various metal nanoparticles, including those based on copper, iron, palladium, and gold, have been employed in indole synthesis. aip.orgmdpi.com

Magnetic nanoparticles (MNPs), such as Fe3O4, are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. aip.orgresearchgate.net This recyclability is a key principle of green chemistry, reducing catalyst waste and cost. researchgate.net Nanoparticle-catalyzed reactions have been applied to various indole synthetic strategies, including cyclization and coupling reactions, often resulting in high yields and selectivity. aip.orgorganic-chemistry.org

Ionic Liquid Applications in Synthesis

Ionic liquids (ILs) are salts with low melting points that are increasingly used as green alternatives to volatile organic solvents (VOCs). researchgate.net Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive media for chemical reactions. researchgate.netrushim.ru In the context of indole synthesis, ILs can act as both the solvent and the catalyst. researchgate.net

Task-specific ionic liquids (TSILs), which have a functional group covalently attached to the cation or anion, have been designed to act as Brønsted or Lewis acid catalysts. cdnsciencepub.comtandfonline.com For instance, a sulfonic-acid-functionalized ionic liquid has been used as a recyclable Brønsted acid catalyst for the efficient synthesis of various indole derivatives at room temperature under solvent-free conditions. cdnsciencepub.comresearchgate.net The use of ILs can lead to high yields, simple work-up procedures, and excellent reusability of the catalytic system, aligning with the goals of sustainable chemistry. researchgate.netresearchgate.net

Regioselective Functionalization and Derivatization of the this compound System

While the synthesis of the core indole structure is crucial, the ability to selectively introduce functional groups at specific positions is equally important for developing new therapeutic agents and materials. The benzene portion of the indole ring presents a challenge for regioselective functionalization due to the similar reactivity of the C4, C5, C6, and C7 positions. nih.gov

C-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. acs.orgbaranlab.org This technique relies on a directing metalating group (DMG) present on the substrate, which coordinates to an organolithium base (like n-BuLi or s-BuLi) and directs deprotonation to the adjacent ortho position. baranlab.orgsemanticscholar.org

For indoles, the nitrogen atom is the most common site for attaching a DMG. researchgate.net By choosing an appropriate N-protecting group that can act as a DMG, it is possible to direct lithiation to either the C2 or C7 position. acs.org For instance, while many N-protecting groups direct metallation to the C2 position due to its higher acidity, specific groups can enable deprotonation at the C7 position of the benzenoid ring. acs.orgresearchgate.net Once the indole is selectively metallated (lithiated), the resulting organometallic intermediate can react with a wide range of electrophiles to install a new functional group at that specific position. semanticscholar.orguwindsor.ca This C-metallation approach provides a reliable and versatile route to otherwise difficult-to-access substituted indole derivatives. acs.org

Alkylation Reactions

Alkylation of the this compound nucleus can occur at either the nitrogen atom (N-alkylation) or the C3-position of the pyrrole ring (C3-alkylation). The regioselectivity of this reaction is influenced by the reaction conditions, including the choice of base, solvent, and alkylating agent.

Commonly, N-alkylation is achieved by deprotonating the indole with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. This two-step protocol involves the formation of an indole anion which then acts as a nucleophile. youtube.comgoogle.com The choice of solvent can also play a role in directing the regioselectivity, with more coordinating solvents favoring N-alkylation. researchgate.net

C3-alkylation, on the other hand, is often accomplished under acidic conditions or through metal-catalyzed processes. For instance, Friedel-Crafts type alkylations can introduce alkyl groups at the C3-position. chemrxiv.org More recent methods have explored the use of copper hydride (CuH) catalysis, which allows for controlled C3-alkylation using specific ligands. In these reactions, electrophilic indole derivatives are employed, reversing the typical nucleophilic character of the indole ring. mit.edunih.gov

Table 1: Examples of Alkylation Reactions of Indole Derivatives

| Indole Derivative | Reagent | Product | Reaction Type |

|---|---|---|---|

| Indole | Methyl Iodide / NaH | 1-Methyl-1H-indole | N-Alkylation |

| Indole | Styrene / CuH catalyst with Ph-BPE ligand | 3-(1-Phenylethyl)-1H-indole | C3-Alkylation |

Reactions with Electrophilic Acceptors

The electron-rich nature of the this compound ring system makes it susceptible to attack by various electrophiles. These reactions typically occur at the C3-position, which is the most nucleophilic site.

A classic example is the Vilsmeier-Haack reaction, which introduces a formyl group at the C3-position using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). This reaction is a valuable method for the synthesis of 3-formylindoles, which are versatile intermediates for further functionalization.

Another important class of reactions involves the Michael addition of indoles to α,β-unsaturated carbonyl compounds. Under acidic conditions, this compound can act as a nucleophile, attacking the β-carbon of Michael acceptors such as enones, nitriles, and nitro compounds to yield 3-substituted indole derivatives. bhu.ac.in

Furthermore, electrophilic cyanation of indoles can be achieved using reagents like N-cyanosuccinimide (NCS) in the presence of a Lewis acid, providing a direct route to 3-cyanoindoles. acs.org

Table 2: Reactions of Indoles with Electrophilic Acceptors

| Indole Derivative | Electrophilic Reagent | Product Type | Reaction Name |

|---|---|---|---|

| Indole | POCl₃, DMF | 3-Formylindole | Vilsmeier-Haack Reaction |

| Indole | Methyl vinyl ketone | 3-(3-Oxobutyl)-1H-indole | Michael Addition |

| Indole | N-Cyanosuccinimide / BF₃·OEt₂ | 3-Cyanoindole | Electrophilic Cyanation |

Synthesis of Complex Polycyclic and Fused-Ring Systems Incorporating the this compound Moiety

The this compound core can be elaborated into more complex polycyclic and fused-ring systems through various synthetic strategies. These larger structures are of significant interest due to their prevalence in natural products and pharmaceutically active compounds.

One powerful method for constructing fused-ring systems is the Diels-Alder reaction. wikipedia.org While the indole nucleus itself is not a typical diene, derivatives such as indolynes can participate in [4+2] cycloaddition reactions. For instance, 5,6-indolyne, generated in situ from the corresponding dihalo-indole, can react with dienes to form complex polycyclic structures. nih.gov The regioselectivity of these cycloadditions can be influenced by the substitution pattern on the indole ring.

Cascade reactions, often catalyzed by transition metals, provide an efficient route to polycyclic indolines. These reactions can involve a sequence of bond-forming events, such as a reduction followed by a cyclization, to rapidly build molecular complexity. researchgate.netrwth-aachen.de For example, a photo-induced reductive Heck cyclization of indole derivatives has been developed for the preparation of polycyclic indolinyl compounds. nih.gov Additionally, palladium-catalyzed cascade reactions involving carboamination and subsequent Diels-Alder reactions have been employed to synthesize polycyclic nitrogen heterocycles. nih.gov

Table 3: Methods for Synthesizing Fused-Ring Systems from Indoles

| Reaction Type | Key Intermediates/Reagents | Resulting Structure |

|---|---|---|

| Diels-Alder Reaction | 5,6-Indolyne, Dienes | Annulated Indoles |

| Reduction/Cyclization Cascade | Nitro-substituted Indole Precursors, Iron/Acid | Polycyclic Indolines |

| Photo-induced Reductive Heck Cyclization | Indole Derivatives with a Pendant Halide | Polycyclic Indolinyl Compounds |

| Pd-catalyzed Carboamination/Diels-Alder | Bromodienes, Amines with Alkenes | Polycyclic Nitrogen Heterocycles |

Molecular and Cellular Mechanisms of Action Within Research Contexts

Enzyme Interaction and Modulation Studies

Enzyme interaction studies are fundamental to understanding a compound's metabolic fate and its potential to influence biochemical pathways. This involves investigating how the compound may inhibit or activate specific enzymes.

Cytochrome P450 Enzyme Interactions

Cytochrome P450 (CYP) is a superfamily of enzymes crucial for the metabolism of a vast array of xenobiotics, including many drugs. nih.govmdpi.com These enzymes play a primary role in Phase I metabolism, modifying compounds to increase their water solubility and facilitate excretion. nih.gov Investigating the interaction of a compound like 5,6-dimethyl-1H-indole with CYP isozymes is essential to determine its metabolic profile and its potential to cause drug-drug interactions by inhibiting or inducing the metabolism of other substances. nih.govresearchgate.net

A review of available scientific literature did not yield specific studies detailing the interactions between this compound and Cytochrome P450 enzymes. Therefore, no data on its specific CYP inhibition or induction profile is currently available.

Other Enzyme Inhibition/Activation Investigations

Beyond the CYP superfamily, numerous other enzymes can be targets for chemical compounds, leading to the modulation of various physiological processes. Research in this area seeks to identify specific enzymes whose activity is altered by the compound, which can reveal potential therapeutic applications or toxicological effects. For instance, studies on various indole (B1671886) derivatives have shown inhibition of enzymes such as 15-lipoxygenase (ALOX15) and urease. mdpi.commdpi.com

Specific research detailing the inhibition or activation of other enzymes by this compound is not available in the reviewed literature. One area of related interest is the enzymatic synthesis of the structurally similar compound 5,6-dimethylbenzimidazole, a component of vitamin B12, which is catalyzed by the enzyme BluB. nih.gov However, this pertains to the synthesis of a different compound and does not describe the interaction of this compound with BluB or other enzymes.

No specific data is available to generate a data table for enzyme inhibition or activation by this compound.

Cellular Signaling Pathway Interrogation

Cellular signaling pathways are complex networks that transmit information from extracellular signals to elicit a cellular response. news-medical.net Investigating how a compound affects these pathways is key to understanding its influence on cellular functions like proliferation, differentiation, and apoptosis. nih.gov

MAPK/ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a central signaling route that regulates cell growth, division, and survival. medchemexpress.comwikipedia.org Dysregulation of the MAPK/ERK pathway is implicated in various diseases, making it a common target for pharmacological research. nih.gov Studies in this area assess a compound's ability to enhance or suppress the phosphorylation cascade of this pathway.

A search of scientific databases did not identify any studies specifically investigating the modulation of the MAPK/ERK pathway by this compound.

Other Relevant Signaling Cascade Studies

Numerous other signaling cascades, such as the PI3K/Akt, JAK/STAT, and NF-κB pathways, are critical to cellular function and are often interrogated in pharmacological research. These pathways can regulate processes from immune responses to cell metabolism.

No specific research findings concerning the effects of this compound on these or other relevant cellular signaling cascades were found in the available literature.

Receptor Binding Affinity and Specificity Research

To understand the direct pharmacological action of a compound, researchers conduct receptor binding studies. These experiments measure the affinity (how strongly a compound binds) and specificity (which receptor subtypes it binds to) of a molecule for various cellular receptors, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. nih.gov Many indole-containing compounds are known to interact with serotonin (B10506) (5-HT) receptors. nih.govwikipedia.org

While structurally related indole compounds, such as derivatives of 5,6-dihydroxyindole, have been studied for their binding affinity to nuclear receptors like Nurr1, specific data on the receptor binding profile of this compound is not available in the scientific literature. nih.gov

No specific data is available to generate a data table for the receptor binding affinity of this compound.

Gene Expression Regulation Investigations

Currently, there is no specific research available that details investigations into the regulation of gene expression by this compound.

For context, the parent compound, indole, is known to act as a signaling molecule in various bacteria, where it can influence the expression of a wide range of genes. For example, in Escherichia coli and Vibrio cholerae, indole has been shown to regulate genes involved in biofilm formation, motility, and drug resistance. Furthermore, some complex indole derivatives are known to affect gene expression in eukaryotic cells by interacting with epigenetic modulators like histone deacetylases (HDAC) or lysine-specific demethylase 1 (LSD1). However, no such studies have been published specifically for this compound.

Table 1: Gene Expression Regulation Studies on this compound

| Study Focus | Experimental Model | Key Findings |

|---|

Cellular Metabolism and Homeostasis Studies

There is a lack of published scientific studies concerning the cellular metabolism of this compound and its specific effects on cellular homeostasis.

The metabolism of indole-containing compounds is a critical area of study in drug development, as the indole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of various metabolites. These metabolic pathways can significantly influence the compound's bioavailability, efficacy, and potential toxicity.

In terms of homeostasis, metabolites derived from tryptophan by gut microbiota, such as indole and indole-3-propionic acid, have been shown to play a role in maintaining intestinal and glucose homeostasis. They can influence inflammatory responses and hormone secretion through pathways like the aryl hydrocarbon receptor. Despite these findings for related molecules, the direct impact of this compound on these or other homeostatic processes has not been investigated.

Table 2: Cellular Metabolism and Homeostasis Studies on this compound

| Area of Study | Research Model | Summary of Findings |

|---|---|---|

| Cellular Metabolism | N/A | No data available. |

Biological Activities and Therapeutic Potential in Research Settings

Research on Antimicrobial Activities

Antifungal Activity Studies

The antifungal potential of the indole (B1671886) scaffold has prompted extensive research into its derivatives. nanobioletters.comresearchgate.net Studies have evaluated various substituted indoles against fungal pathogens like Aspergillus niger and Candida albicans. nanobioletters.com For instance, certain novel 1H-indole derivatives have demonstrated significant antifungal activity when compared to control groups. nanobioletters.com

However, specific research detailing the direct antifungal activity of 5,6-dimethyl-1H-indole is not prominently available in the reviewed literature. Studies tend to focus on more complex indole structures. For example, research on indolespiro bicoumarins, which are complex heterocyclic structures containing an indole moiety, showed that some derivatives, such as 1′,5′-Dimethyl-6H-spiro[dichromeno[4,3-b:3′,4′-e]pyridine-7,3′-indoline]-2′,6,8(14H)-trione, exhibited antifungal activity against plant fungi like Physalospora piricola. rsc.org Another study involving the condensation of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde—a different dimethylated indole derivative—was used to synthesize new compounds, which were then tested for antimicrobial properties. researchgate.netnih.gov While the broader class of indole derivatives shows promise, dedicated studies to characterize the specific antifungal profile of this compound are required.

| Indole Derivative Type | Fungal Species Tested | Observed Activity | Reference |

|---|---|---|---|

| General 1H-Indole Derivatives | Aspergillus niger, Candida albicans | Significant activity demonstrated for some derivatives. | nanobioletters.com |

| Indolespiro Bicoumarins (e.g., 1′,5′-Dimethyl derivative) | Physalospora piricola | Some derivatives showed good antifungal activity. | rsc.org |

| This compound | Not specified in literature | Data not available in reviewed sources. | N/A |

Research on Anti-inflammatory Responses

Indole derivatives are well-established as anti-inflammatory agents, with the most famous example being the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. amazonaws.comnih.gov The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX). rjpn.org

While extensive research exists for the indole class, studies focusing specifically on this compound are limited. One vendor of the chemical compound notes that a study on derivatives of this compound demonstrated an ability to inhibit the production of pro-inflammatory mediators in immune cells, suggesting potential therapeutic value for inflammatory diseases. smolecule.com However, this information pertains to derivatives and not the parent compound itself. Other research has explored the anti-inflammatory activity of different methylated indoles; for instance, a derivative of 5-methyl-1H-indole containing an isoxazole (B147169) ring showed significant inhibitory activity against the sPLA2 enzyme, which is involved in inflammatory processes. researchgate.netamazonaws.com Similarly, various indole-chalcone hybrids have been synthesized and evaluated, with some showing significant anti-inflammatory effects in animal models. acs.org These examples underscore the potential of the indole scaffold in developing anti-inflammatory drugs, though direct evidence for this compound is yet to be published in peer-reviewed literature.

Exploration of Other Diverse Biological Activities in Indole Derivatives

The versatile structure of the indole nucleus allows for a wide range of pharmacological activities beyond those previously discussed. researchgate.net The class of indole derivatives has been investigated for applications in oncology, neuroprotection, and infectious diseases. smolecule.com

While direct studies on this compound are limited, research on its isomers and other derivatives reveals diverse potential. For example, a study identified 2,3-dimethyl-1H-indole , an isomer of the target compound, as being cytotoxic to various cancer cell lines. rjpn.orgjetir.org Furthermore, it has been suggested that derivatives of this compound may possess anticancer properties by inducing apoptosis and could have potential neuroprotective effects, although these areas require more in-depth research. smolecule.com The compound has also been noted for its potential use as a building block in the synthesis of more complex molecules for drug discovery and as a research tool for studying protein-ligand interactions. smolecule.com

Computational and Theoretical Studies of 5,6 Dimethyl 1h Indole and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of indole (B1671886) derivatives. researchgate.netniscpr.res.in Functionals such as B3LYP, CAM-B3LYP, and M06-2X, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are commonly used for these calculations. researchgate.netresearchgate.netmdpi.com These theoretical studies provide a detailed understanding of the molecule's intrinsic properties.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations are used to analyze the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

| Property | Description | Typical Method |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | B3LYP/6-311++G(d,p) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. tandfonline.com | TD-DFT |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict reactive sites for electrophilic and nucleophilic attack. tandfonline.com | DFT Calculation |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and donor-acceptor interactions within the molecule. researchgate.net | DFT Calculation |

Before calculating other properties, the molecular structure must be optimized to find its lowest energy conformation. umfcluj.ro Geometry optimization using DFT involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, corresponding to a stable structure. researchgate.netmdpi.com For flexible molecules, a conformational analysis is performed to identify the most stable conformers. researchgate.net This process is crucial as the molecular conformation can significantly impact its biological activity. For substituted indoles, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from X-ray crystallography. researchgate.nettandfonline.com

DFT calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), while vibrational frequencies (FT-IR and Raman) are computed from the second derivatives of the energy. researchgate.nettandfonline.com The calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental spectra. researchgate.net For instance, in a study on a 5,6-dimethyl-1H-benzimidazole analogue, DFT calculations at the B3LYP/6-311g(d,p) level accurately predicted the vibrational bands for C-H, C=O, and C-O stretching modes. mdpi.com Additionally, the Gauge-Independent Atomic Orbital (GIAO) method is employed to predict NMR (¹H and ¹³C) chemical shifts, which also show strong correlation with experimental results. tandfonline.comorientjchem.org

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| ν(O−H) | 3383 | 3388 |

| ν(C−H) of benzimidazole (B57391) ring | 3106 | 3126 |

| ν(C=O) of 1,3-dioxane (B1201747) ring | 1737, 1629 | 1691, 1652 |

| ν(C–O) of 1,3-dioxane ring | 1255, 1215 | 1261, 1225 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 5,6-dimethyl-1H-indole, binds to a macromolecular target, typically a protein. jmchemsci.comnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves sampling a vast number of orientations and conformations of the ligand within the protein's active site and using a scoring function to rank the resulting poses.

The primary goal of molecular docking is to predict the most favorable binding mode of a ligand within a target's active site. This predicted conformation, often referred to as the binding pose, provides a three-dimensional model of the protein-ligand complex. The accuracy of this prediction is crucial for understanding the structural basis of the ligand's activity. For indole derivatives, docking studies have been performed on various targets to elucidate how modifications to the indole scaffold affect binding affinity and orientation. The process begins with preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB). nih.gov The ligand structure is then docked into a defined binding pocket, and the resulting poses are evaluated to identify the one with the lowest binding energy, which is presumed to be the most stable and representative binding mode. biorxiv.org

Once a stable binding pose is identified, a detailed analysis of the intermolecular interactions between the ligand and the active site residues is performed. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the stability of the protein-ligand complex.

DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. nih.gov Molecular docking studies on indole-based compounds have explored their potential as DNA gyrase inhibitors. jmchemsci.com For example, simulations involving indole derivatives docked into the active site of DNA gyrase (PDB ID: 1KZN) have revealed key binding interactions. biorxiv.orgjmchemsci.com These studies help in understanding how the indole scaffold can fit into the ATP-binding pocket and interact with crucial amino acid residues, providing a rationale for the observed antibacterial activity.

Tubulin: Tubulin is a key protein involved in microtubule formation, making it a significant target for anticancer drugs. semanticscholar.org Several indole derivatives have been investigated as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.govnih.gov Molecular docking simulations with tubulin (e.g., PDB ID: 1SA0) have shown that the indole ring often engages in hydrophobic interactions with surrounding residues. nih.gov Specific interactions identified for some indole-based inhibitors include the formation of hydrogen bonds with residues like Cys-β241 and hydrophobic contacts with Leu-β248, Leu-β255, Asn-β258, and Met-β259. nih.gov This detailed interaction analysis is vital for the rational design of more potent and selective tubulin inhibitors.

| Interaction Type | Interacting Residues |

|---|---|

| Hydrogen Bond | CYSβ241 |

| Hydrophobic Interaction | LEUβ248, LEUβ255, ASNβ258, METβ259, LYSβ353, ALAα180, VAL181 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of this compound and its analogues, MD simulations provide critical insights into how these molecules interact with biological receptors at an atomic level. These simulations can elucidate the stability of the ligand-receptor complex, track conformational changes, and analyze the flexibility of both the ligand and its target protein, offering a dynamic perspective that complements static computational methods like molecular docking.

Ligand-Receptor Complex Stability and Dynamics

The stability of the complex formed between a ligand, such as an indole derivative, and its receptor is fundamental to its potential biological activity. MD simulations are employed to assess this stability by observing the behavior of the complex over a set of simulated nanoseconds. Key metrics such as Root Mean Square Deviation (RMSD) are monitored to determine if the complex reaches a stable equilibrium or if the ligand dissociates from the binding pocket. For instance, in simulations of protein-ligand complexes, minimal fluctuations in RMSD values over time suggest that the complex is stable mdpi.com.

The dynamics of the interaction are further explored by analyzing non-covalent interactions, particularly hydrogen bonds, which are crucial for stabilizing the ligand within the receptor's active site. The persistence of hydrogen bonds throughout the simulation is a strong indicator of a stable complex mdpi.com. Studies on indole derivatives interacting with enzymes like ALOX15 have utilized MD simulations to understand how these inhibitors bind. These simulations can reveal that the inhibitor occupies a specific pocket, altering the enzyme's structure and affecting its catalytic activity mdpi.com. The transfer of chemical information from the ligand binding site to other parts of the receptor, which is essential for biological function, can also be tracked through these simulations nih.gov.

Table 1: Representative MD Simulation Parameters for Assessing Ligand-Receptor Stability This table is generated based on common methodologies found in computational studies of ligand-receptor interactions.

| Parameter | Description | Significance in Stability Analysis |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the complex from a reference structure over time. | A plateau in the RMSD plot indicates that the complex has reached a stable conformational equilibrium. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor. | Persistent hydrogen bonds are key indicators of strong, stable binding and ligand affinity. |

| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding for the ligand-receptor complex. | Provides a quantitative estimate of the binding affinity and stability of the complex. |

| Interaction Energy | Decomposes the total energy into contributions from specific residues in the binding pocket. | Identifies key amino acid residues that are critical for anchoring the ligand and maintaining stability. |

Conformational Changes and Flexibility Studies

Ligand binding is not a rigid lock-and-key process; it often induces conformational changes in both the ligand and the receptor. MD simulations are uniquely suited to capture these dynamic structural adjustments. Upon binding of an indole analogue, a receptor might undergo subtle or significant changes in its three-dimensional structure, which can either activate or inhibit its function. For example, simulations have shown that agonist binding can induce structural modifications in the cytosolic extensions of receptor helices, a critical step in signal transduction nih.gov.

Table 2: Key Metrics in Conformational and Flexibility Analysis via MD Simulations This table is generated based on standard outputs from molecular dynamics simulation analyses.

| Metric | Description | Implication for Conformational Studies |

|---|---|---|

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies flexible or rigid regions of the protein and how ligand binding alters this flexibility. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Indicates the overall compactness of the protein-ligand complex. Stable values suggest no major unfolding or destabilization. |

| Dihedral Angle Analysis | Monitors the rotation around specific chemical bonds in the ligand and protein side chains. | Reveals specific conformational transitions and rotameric states adopted by the ligand or key residues upon binding. |

| Principal Component Analysis (PCA) | A statistical method to identify the dominant collective motions within the protein-ligand complex. | Elucidates large-scale conformational changes that are functionally relevant but may not be obvious from other metrics. |

In Silico Prediction of Biological Interactions and Pathways

In silico methods are crucial in modern drug discovery for predicting the biological activities and potential interaction pathways of novel compounds like this compound before they are synthesized or tested in a lab. These computational techniques help to prioritize promising candidates and eliminate those with low chances of success early in the discovery process nih.govnih.gov.

Molecular docking is a primary in silico tool used to predict how a ligand binds to the active site of a macromolecule nih.gov. For indole derivatives, docking studies have been used to predict their binding modes and affinities for various targets, including enzymes and receptors. For example, studies have successfully docked indole-containing compounds into the active site of enzymes like DNA gyrase, identifying key interactions that could lead to antibacterial activity jmchemsci.com. Similarly, in silico screening of indole hybrids against Trypanosoma brucei phosphofructokinase has helped identify promising lead compounds for treating Trypanosomiasis nih.govnih.gov.

Beyond predicting binding, computational tools can forecast a compound's broader biological profile. Quantitative Structure-Activity Relationship (QSAR) studies can validate experimental biological data and determine the key chemical features that control a compound's activity rsc.org. Furthermore, software can predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for a drug candidate's success nih.gov. By docking a compound like this compound against a panel of known biological targets, researchers can generate hypotheses about its potential biological roles, such as an enzyme inhibitor or a G-protein coupled receptor (GPCR) ligand, and identify which biological pathways it may influence nih.gov.

Table 3: Predicted Biological Activities of Indole Analogues from In Silico Studies This table summarizes findings from various computational studies on different indole derivatives.

| Indole Analogue Type | Predicted Target/Pathway | In Silico Method Used | Predicted Biological Activity |

|---|---|---|---|

| Indole-Pyran Hybrid | DNA Gyrase 1KZN | Molecular Docking | Antibacterial jmchemsci.com |

| 1-Piperazine Indole Hybrid | Trypanosoma brucei Phosphofructokinase | Molecular Docking, ADMET Prediction | Antitrypanosomal nih.govnih.gov |

| 2-Arylindole Scaffold | ALOX15 | Molecular Docking, MD Simulations | Allosteric Enzyme Inhibition mdpi.com |

| 5-Azaindoles | Alkaline Phosphatase | Molecular Docking | Enzyme Inhibition mdpi.com |

| Spiro-indoles | N/A (Cell-based assay prediction) | 3D-Pharmacophore, 2D-QSAR | Antitumor rsc.org |

Structure Activity Relationship Sar and Derivative Development

Design Principles for Novel 5,6-Dimethyl-1H-Indole Derivatives

The design of new derivatives of this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key strategies include scaffold hopping, where the core is modified while retaining key pharmacophoric features, and the introduction of various substituents to probe the chemical space around the core structure.

One notable design approach involves the synthesis of hybrid molecules that combine the this compound moiety with other pharmacologically active scaffolds. This strategy aims to create multifunctional molecules with improved or novel biological activities. For instance, the hybridization of the indole (B1671886) scaffold with other heterocyclic systems is a common approach to developing new therapeutic candidates.

Positional Substitution Effects on Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring. The inherent electronic properties of the this compound core can be modulated by the introduction of electron-donating or electron-withdrawing groups at various positions, thereby influencing the molecule's interaction with its biological target.

A study exploring 5,6-fused bicyclic heteroaromatic systems for antituberculosis activity synthesized and evaluated N-Benzyl-2,6-dimethyl-1H-indole-3-carboxamide. This compound, featuring a carboxamide group at the C3 position and a benzyl (B1604629) group on the indole nitrogen, demonstrated moderate activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 44 µM in GAS media. nih.gov This finding highlights the potential of substitutions at the N1, C2, and C3 positions, in addition to the existing methyl groups at C5 and C6, to impart biological activity.

Table 1: Investigated Positional Substitutions on the this compound Scaffold

| Position of Substitution | Substituent | Resulting Compound | Biological Activity |

| N1 | Benzyl | N-Benzyl-2,6-dimethyl-1H-indole-3-carboxamide | Antitubercular (MIC = 44 µM) nih.gov |

| C2 | Methyl | N-Benzyl-2,6-dimethyl-1H-indole-3-carboxamide | Antitubercular (MIC = 44 µM) nih.gov |

| C3 | Carboxamide | N-Benzyl-2,6-dimethyl-1H-indole-3-carboxamide | Antitubercular (MIC = 44 µM) nih.gov |

Development of Hybrid and Fused-Ring Systems Based on the this compound Scaffold

The development of hybrid and fused-ring systems represents a significant area of research in expanding the chemical diversity and therapeutic potential of this compound. This approach involves integrating the indole core with other cyclic or heterocyclic moieties to create novel molecular architectures.

An example of a complex hybrid system is the synthesis of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives. In this work, a 3,6-dimethyl-substituted tetrahydro-1H-indazole ring is fused with a cyclohexanone (B45756) moiety which is itself substituted with an indole group. jmchemsci.com While the indole itself is unsubstituted in this particular final product, the synthesis starts from indole-3-carbaldehyde, demonstrating a strategy where the indole core is a key building block in constructing a larger, fused system. Several of these synthesized compounds exhibited moderate to excellent antibacterial activity against S. aureus, Bacillus subtilis, and E. coli. jmchemsci.com

The creation of fused-ring systems directly from the this compound scaffold can lead to rigid structures that may fit more precisely into the binding pockets of biological targets. These systems often exhibit enhanced biological activity and selectivity compared to their non-fused counterparts.

Exploration of Bis-Indole and Oligomeric Forms Derived from this compound

The exploration of bis-indole and oligomeric structures derived from this compound offers another avenue for the development of novel compounds with unique properties. Bis-indoles, which consist of two indole units linked together, have been shown to possess a wide range of biological activities.

While specific examples of bis-indoles derived directly from this compound are not extensively reported in the provided search results, the general principles of bis-indole synthesis can be applied. These often involve the condensation of two indole units with a linker molecule. The nature of the linker and the points of attachment on the indole rings are critical determinants of the resulting molecule's shape, flexibility, and biological activity.

Similarly, the synthesis of oligomeric forms of this compound could lead to novel materials with interesting photophysical or electronic properties. The iterative coupling of monomeric units would allow for precise control over the length and composition of the oligomer, enabling a systematic investigation of structure-property relationships.

Advanced Materials and Catalytic Applications in Research

Application of 5,6-Dimethyl-1H-Indole Derivatives in Organic Electronics and Photonics

The inherent electron-rich nature of the indole (B1671886) nucleus makes it a compelling component for materials designed to interact with light and electricity. The addition of methyl groups at the 5 and 6 positions further enhances this electron-donating character, influencing the optical and electronic properties of its derivatives.

The field of organic electronics leverages carbon-based molecules to create devices like transistors and solar cells. The performance of these devices hinges on the ability of the organic materials to transport electrical charges effectively. Indole derivatives are studied for these applications due to their potential as organic semiconductors. bohrium.comias.ac.in

Research into new building blocks for organic semiconductors has led to the synthesis of complex indole derivatives. One notable example is a core structure derived from the natural product vanillin (B372448): methyl 4,7-dibromo-5,6-dimethoxy-N-methyl-1H-indole-2-carboxylate. researchgate.net This molecule, which features a 5,6-disubstituted indole ring system analogous to this compound, was synthesized and identified as a promising new building block for eumelanin-inspired organic semiconductors. researchgate.net The study demonstrated that such eumelanin-inspired small molecules and polymers could be synthesized using this core, highlighting the potential of highly substituted indole structures in the field of organic electronics. researchgate.net The general approach involves using biosourced materials like vanillin to create complex aromatic monomers suitable for applications in organic electronics. researchgate.net

Table 1: Investigated Indole Derivative for Organic Semiconductors

| Derivative Name | Key Features | Research Application |

|---|

Non-linear optical (NLO) materials are crucial for technologies like optical data storage and telecommunications. Their key feature is the ability to alter the properties of light that passes through them. This effect is often achieved in molecules with a "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group by a π-conjugated bridge.

The indole nucleus is recognized as a potent electron-donating moiety for these NLO chromophores. Studies have shown that indole-based chromophores can exhibit superior optical non-linearity compared to their counterparts using a traditional aniline (B41778) donor, while also displaying a desirable blue-shift in their absorption spectra. nih.gov

While research often focuses on various substituted indoles, a complex chromophore incorporating the this compound structure has been synthesized and characterized: 3-[(5,6-Dimethyl-1,3-benzothiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole. gazi.edu.tr This demonstrates the integration of the 5,6-dimethylindole core into larger, functional dye molecules. The synthesis of such push-pull chromophores is an active area of research, with various strategies employed to create D-A-D (Donor-Acceptor-Donor) and other architectures for NLO applications. metu.edu.tr

Table 2: Examples of Indole-Based NLO Chromophore Research

| Chromophore Type | Donor Group | Key Finding |

|---|---|---|

| Push-pull chromophores | Indole moiety | Exhibit superior optical nonlinearity compared to aniline-based analogues. nih.gov |

| Azo dye | This compound derivative | Demonstrates the use of the specific 5,6-dimethylindole core in complex chromophore synthesis. gazi.edu.tr |

Role of this compound Derived Ligands in Catalysis Research

In chemical synthesis, catalysts are essential for accelerating reactions and controlling their outcomes. Chiral ligands—complex molecules that bind to a metal catalyst—are particularly important in asymmetric catalysis, where the goal is to produce one specific enantiomer (mirror image) of a chiral molecule, a crucial requirement in drug development.

The indole framework is a privileged structure found in numerous natural products, bioactive molecules, and is increasingly used in the design of chiral ligands and organocatalysts. researchgate.net The development of new chiral ligands is a central theme in asymmetric synthesis, as the ligand's structure dictates the efficiency and stereoselectivity of the catalyzed reaction. chinesechemsoc.org

While the indole scaffold is a key component in many classes of successful chiral ligands, such as those used in asymmetric Friedel-Crafts reactions or hydrogenation, specific research focusing on the development of chiral ligands directly derived from this compound is not prominent in the reviewed literature. rug.nlnih.gov However, the principles of ligand design often involve modifying the steric and electronic properties of a scaffold. The presence of the two methyl groups in this compound provides specific steric bulk and enhanced electron-donating character that could, in principle, be exploited in the design of new ligand families. The general importance of the indole nucleus in widely used catalysts, such as chiral phosphoric acids and phosphoramidites, underscores the potential for its substituted derivatives in future catalyst development. researchgate.net

Transition metal catalysis is a powerful tool for the synthesis and functionalization of heterocyclic compounds, including indoles. researchgate.net These methods are often more efficient and environmentally benign than classical synthetic routes. arabjchem.orgtandfonline.com Transition metals like palladium, rhodium, copper, gold, and silver are frequently employed to construct the indole ring or to add new functional groups to it. tandfonline.comrsc.org

The functionalization of the indole core can be directed to various positions. While the C3 position is inherently the most nucleophilic, transition metal catalysis enables reactions at other positions, including the benzene (B151609) ring portion. For instance, methods have been developed for the C6 functionalization of the indole skeleton. frontiersin.org One study on remote C6 functionalization used 2,3-dimethyl-1H-indole as a model substrate in a Brønsted acid-catalyzed reaction with β,γ-unsaturated α-ketoesters, demonstrating that the benzene ring of the indole can be selectively targeted. frontiersin.org

Furthermore, transition metals are instrumental in forming the indole core itself. Palladium-catalyzed reactions, for example, are used to form indoles from appropriately substituted anilines and alkynes. arabjchem.orgtandfonline.com Silver has been used to catalyze the direct selanylation of indoles at the C3 position, showcasing a method to introduce chalcogens into the indole structure. rsc.org These catalytic methodologies are broadly applicable and represent powerful strategies for synthesizing and modifying complex indole derivatives, including those based on the this compound scaffold.

Table 3: Transition Metals in Indole Synthesis and Functionalization

| Metal Catalyst | Type of Reaction | Example |

|---|---|---|

| Palladium (Pd) | Indole Synthesis / Cross-Coupling | Formation of indole rings from anilides or amino aryl alkynes. tandfonline.com |

| Rhodium (Rh) | C-H Activation / Annulation | Catalyzes hetero-cyclizations to form substituted indoles. tandfonline.com |

| Gold (Au) | Cascade Reactions / Cyclization | One-pot synthesis of hydroxy indoles and 2-aminoindoles. tandfonline.com |

| Silver (Ag) | C-H Functionalization / Chalcogenylation | Catalyzes the direct C3 selanylation of N-methylindole. rsc.org |

Q & A

Q. What are the optimal synthetic routes for 5,6-dimethyl-1H-indole, and how can purity be ensured?

Methodological Answer: A common approach involves multi-step organic synthesis, starting with indole derivatives and introducing methyl groups at positions 5 and 6 via electrophilic substitution or cross-coupling reactions. For example:

- Step 1: Use a Friedel-Crafts alkylation or directed ortho-methylation to introduce methyl groups.

- Step 2: Purify intermediates via column chromatography (e.g., 70:30 ethyl acetate/hexane) to remove unreacted precursors .

- Step 3: Confirm purity using TLC and characterize via / NMR and mass spectrometry (e.g., FAB-HRMS) .

- Critical Note: Monitor reaction conditions (e.g., solvent polarity, temperature) to avoid over-alkylation or side products.

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- NMR: Look for aromatic proton signals in the δ 6.5–7.5 ppm range and methyl group singlets at δ ~2.3–2.5 ppm.

- NMR: Confirm methyl carbons at δ 18–22 ppm and aromatic carbons at δ 110–140 ppm .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 159.10 for CHN) .

- Infrared (IR) Spectroscopy: Identify N-H stretches (~3400 cm) and C-H bending modes for methyl groups .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (e.g., CAD-4 diffractometer) to measure lattice parameters (a, b, c) and refine structures with SHELXL .

- Analysis: Compare experimental bond lengths and angles (e.g., C-C: ~1.38 Å, C-N: ~1.36 Å) with DFT-calculated values to identify distortions .

- Contradiction Resolution: If data conflicts (e.g., bond angles deviate >2° from theory), check for twinning, thermal motion artifacts, or solvent effects. Use ORTEP-3 to visualize electron density maps .

Q. What computational strategies predict the reactivity of this compound in medicinal chemistry?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methyl groups may sterically hinder C-3 reactivity .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bonding patterns .

- ADMET Prediction: Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, solubility) for drug-likeness .

Q. How can researchers design experiments to assess biological activity while mitigating false positives?

Methodological Answer:

- In-Vitro Assays:

- Antimicrobial Testing: Use broth microdilution (MIC/MBC) with controls (e.g., DMSO) to avoid solvent interference .

- Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa) and normalize to untreated controls .

- Data Validation: Replicate experiments ≥3 times and use statistical tests (e.g., ANOVA) to confirm significance. Cross-check with structurally similar indole derivatives to identify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.